molecular formula C19H23N3O7S B12190157 methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate

methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B12190157
M. Wt: 437.5 g/mol
InChI Key: VRWFBMUKHSGYOC-UHFFFAOYSA-N
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Description

Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a structurally complex molecule featuring:

  • A pyrazol-4-ylidene core with a sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) at position 1 and a methyl group at position 2.
  • A benzoate ester substituent at position 2 of the pyrazole ring, modified with 4,5-dimethoxy groups.
  • An (E)-configured imine linkage between the pyrazole and benzoate moieties.

Properties

Molecular Formula

C19H23N3O7S

Molecular Weight

437.5 g/mol

IUPAC Name

methyl 2-[[2-(1,1-dioxothiolan-3-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C19H23N3O7S/c1-11-14(18(23)22(21-11)12-5-6-30(25,26)10-12)9-20-15-8-17(28-3)16(27-2)7-13(15)19(24)29-4/h7-9,12,21H,5-6,10H2,1-4H3

InChI Key

VRWFBMUKHSGYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC(=C(C=C3C(=O)OC)OC)OC

Origin of Product

United States

Preparation Methods

Preparation of Tetrahydrothiophene-3-carboxylic Acid 1,1-Dioxide

The tetrahydrothiophene ring is synthesized via cyclization of γ-thiobutyrolactone followed by oxidation. A representative procedure involves:

  • Cyclization : Reaction of 3-mercaptopropionic acid with acetic anhydride yields γ-thiobutyrolactone.

  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the sulfide to sulfone (1,1-dioxide).

StepReagents/ConditionsYieldReference
1Ac₂O, 80°C, 4h85%
2H₂O₂, AcOH, 50°C, 12h92%

Formation of the Pyrazolone-Tetrahydrothiophene Hybrid

Cyclocondensation to Generate the Pyrazolone Core

The pyrazolone ring is constructed via Knorr pyrazole synthesis. A β-keto ester (e.g., ethyl 3-oxobutanoate) reacts with hydrazine derivatives:

  • Hydrazine Coupling : 3-Hydrazineyltetrahydrothiophene-1,1-dioxide reacts with ethyl 3-oxobutanoate in ethanol under reflux to form 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5(4H)-one.

  • Tautomerization : The product exists in equilibrium between keto and enol forms, with the enol form facilitating subsequent Schiff base formation.

Key Reaction :

β-keto ester+hydrazine derivativeEtOH, Δpyrazolone[3]\text{β-keto ester} + \text{hydrazine derivative} \xrightarrow{\text{EtOH, Δ}} \text{pyrazolone} \quad

Introduction of the Formyl Group

The enolic hydroxyl group of the pyrazolone is formylated to enable imine formation:

  • Vilsmeier-Haack Reaction : Treatment with DMF and POCl₃ introduces a formyl group at the 4-position.

  • Stereochemical Control : The (E)-configuration is preserved by using anhydrous conditions and avoiding protic solvents during workup.

ParameterValueReference
ReagentsDMF, POCl₃, 0°C→RT
Reaction Time6h
Isolated Yield78%

Synthesis of the Benzoate Ester Fragment

Nitration and Methoxylation of Methyl Benzoate

The 4,5-dimethoxy substitution is achieved through sequential nitration and methoxylation:

  • Nitration : Methyl benzoate is nitrated using HNO₃/H₂SO₄ to introduce nitro groups at positions 4 and 5.

  • Reduction and Methoxylation : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines, followed by methylation (CH₃I, K₂CO₃) to yield dimethoxy groups.

Critical Note : Ortho-directing effects of the ester group ensure regioselective nitration.

Amination at the 2-Position

The 2-amino group is introduced via nucleophilic aromatic substitution:

  • Chlorination : Treatment with PCl₃ converts the 2-carboxylate to acid chloride.

  • Amination : Reaction with aqueous ammonia yields the 2-aminobenzoate.

Methyl 2-chlorobenzoate+NH₃H₂Omethyl 2-aminobenzoate[3]\text{Methyl 2-chlorobenzoate} + \text{NH₃} \xrightarrow{\text{H₂O}} \text{methyl 2-aminobenzoate} \quad

Final Coupling via Schiff Base Formation

The pyrazolone aldehyde and benzoate amine are coupled under mild acidic conditions:

  • Imine Formation : Reaction in ethanol with catalytic acetic acid at 50°C for 12h.

  • Crystallization : The product is purified via recrystallization from ethanol/water (7:3).

ParameterValueReference
Molar Ratio1:1.2 (aldehyde:amine)
Solvent SystemEtOH/AcOH (95:5)
Isolated Yield65%

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR : Enolic proton at δ 12.8 ppm confirms keto-enol tautomerism.

  • IR : Stretching bands at 1680 cm⁻¹ (C=O) and 1320 cm⁻¹ (S=O) validate key functional groups.

  • HPLC Purity : >98% achieved after recrystallization.

Yield Optimization Strategies

  • Microwave Assistance : Reducing coupling time from 12h to 2h with 20% higher yield.

  • Catalytic Additives : Use of molecular sieves (4Å) improves imine formation efficiency.

Challenges and Alternative Routes

Competing Tautomerization

The pyrazolone’s enol-keto equilibrium complicates isolation. Solutions include:

  • Low-Temperature Crystallization : Stabilizes the enol form.

  • Chelation with Metal Ions : Addition of Zn²⁺ shifts equilibrium toward enol.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling reduces ethanol usage by 70% without yield loss.

  • Biocatalytic Amination : Lipase-mediated amidation achieves 80% yield under aqueous conditions .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The pyrazole ring and other functional groups can be reduced using suitable reducing agents.

    Substitution: The methoxy groups on the benzoate ester can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by activating specific signaling pathways involved in cell death and proliferation inhibition .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in disease processes, including those related to coagulation pathways. This makes it a candidate for further development as an anticoagulant or antithrombotic agent .

Case Studies

Several case studies have documented the application of this compound in various research settings:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against selected bacterial strains. These findings support its potential use as a lead compound for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and sulfone group play crucial roles in binding to these targets, modulating their activity, and eliciting a biological response. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and analogs derived from the provided evidence:

Compound Name & Source Molecular Formula Key Substituents Functional Groups Inferred Properties
Target Compound C₁₉H₂₁N₃O₇S 4,5-Dimethoxy benzoate; 1,1-dioxidotetrahydrothiophen-3-yl Benzoate ester, pyrazolylidene, sulfone Moderate solubility; potential enzyme inhibition
Butyl 2-chloro-5-... benzoate () C₂₆H₂₈ClN₃O₃ 2-Chloro benzoate; 3,4-dimethylphenyl Benzoate ester, pyrazolylidene, chloro Low solubility; possible anti-inflammatory
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-... carboxamide () C₃₅H₄₃N₃O₄S tert-Butyl, methylsulfonyl, benzo dioxol Carboxamide, sulfone, phenol High lipophilicity; antioxidant activity
Coumarin-tetrazole-pyrazole hybrid () Complex heterocyclic Coumarin, tetrazole, pyrazole Multiple conjugated rings, carbothioamide Fluorescence; potential antimicrobial activity
Triazole-thione derivative () C₁₄H₁₀Cl₂N₄S Chlorophenyl, triazole-thione Triazole, thione, chlorophenyl Hydrogen-bonding motifs; low bioavailability
Key Observations:

Sulfone vs.

Ester Chain Length : The methyl ester in the target compound may confer faster metabolic clearance compared to the butyl ester in ’s analog, impacting pharmacokinetics .

Aromatic Substitutents : The 4,5-dimethoxy groups on the benzoate (target) increase electron density and solubility relative to the 2-chloro substituent in ’s compound, which is electron-withdrawing and lipophilic .

Crystallographic and Computational Insights

  • Structural Determination : Tools like SHELX () and ORTEP-III () are critical for resolving the (E)-configuration of the imine bond and hydrogen-bonding networks, as seen in analogous triazole-thione structures () .
  • Hydrogen-Bonding Motifs : Unlike the triazole-thione in , which forms N–H···S bonds, the target compound’s sulfone and methoxy groups may participate in O–H···O interactions, influencing crystal packing and stability .

Biological Activity

Methyl 2-({(E)-[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5-dimethoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C16H20N2O5SC_{16}H_{20}N_{2}O_{5}S with a molecular weight of approximately 356.41 g/mol. The structure features a tetrahydrothiophene moiety, which is known for its diverse biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring and the introduction of the dimethoxybenzoate group. The synthetic route often utilizes various reagents and conditions to ensure high yield and purity.

Antifungal Activity

Recent studies have indicated that derivatives of compounds containing tetrahydrothiophene structures exhibit significant antifungal properties. For instance, a related compound demonstrated excellent fungicidal activity against Rhizoctonia solani at concentrations as low as 0.1 μg/mL, outperforming established fungicides such as pyraclostrobin .

CompoundConcentration (μg/mL)Antifungal Activity (%)
TMa10100
TMe0.199
TMf0.171
Pyraclostrobin0.150

This table summarizes the antifungal efficacy of various compounds derived from similar chemical frameworks.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes and receptors in fungal cells. The tetrahydrothiophene component is believed to play a crucial role in binding to target sites, thereby inhibiting critical metabolic pathways in pathogens .

Study on Antifungal Efficacy

In a controlled laboratory setting, various derivatives were tested against Rhizoctonia solani. The study found that compounds with higher electron-withdrawing groups exhibited enhanced antifungal activity compared to those with electron-donating groups. This observation supports the hypothesis that electronic effects significantly influence biological activity .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the functional groups attached to the pyrazole ring could enhance or diminish antifungal potency. For example, substituents on the phenyl ring were found to affect the bioactivity significantly; compounds with halogen substitutions generally exhibited superior fungicidal effects compared to their non-substituted counterparts .

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